B600200 3alpha,7beta-Dihydroxy-5alpha-cholan-24-oic Acid CAS No. 105227-28-9

3alpha,7beta-Dihydroxy-5alpha-cholan-24-oic Acid

Cat. No. B600200
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha,7beta-Dihydroxy-5alpha-cholan-24-oic Acid is a dihydroxy-5β-cholanic acid where the two hydroxy groups are located at positions 3β and 7α . It is the 3β-hydroxy epimer of chenodeoxycholic acid . This compound is also known as 3alpha,7alpha-dihydroxy-5beta-cholestanoyl coenzyme A synthetase, DHCA-CoA ligase, and 3alpha,7alpha-dihydroxy-5beta-cholestanate:CoA ligase (AMP-forming) .


Synthesis Analysis

The synthesis of 3alpha,7beta-Dihydroxy-5alpha-cholan-24-oic Acid involves an enzyme called 3α,7α-dihydroxy-5β-cholestanate—CoA ligase . This enzyme catalyzes the chemical reaction involving ATP, (25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oate, and CoA . The products of this reaction are AMP, diphosphate, and (25R)-3alpha,7alpha-dihydroxy-5beta-cholestanoyl-CoA .


Molecular Structure Analysis

The molecular formula of 3alpha,7beta-Dihydroxy-5alpha-cholan-24-oic Acid is C24H40O4 . The average mass is 392.572 Da and the monoisotopic mass is 392.292664 Da .


Chemical Reactions Analysis

The enzyme 3α,7α-dihydroxy-5β-cholestanate—CoA ligase catalyzes the chemical reaction involving ATP, (25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oate, and CoA . The products of this reaction are AMP, diphosphate, and (25R)-3alpha,7alpha-dihydroxy-5beta-cholestanoyl-CoA .


Physical And Chemical Properties Analysis

3alpha,7beta-Dihydroxy-5alpha-cholan-24-oic Acid appears as a white solid . It is insoluble in water . The melting point ranges from 164.85 to 165.85 degrees Celsius . The density is 1.162 g/cm3 . The pKa value is 4.76 .

Safety And Hazards

3alpha,7beta-Dihydroxy-5alpha-cholan-24-oic Acid may cause respiratory tract irritation, skin irritation, eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust, vapor, mist, or gas, avoid contact with skin and eyes, and use only in a chemical fume hood .

properties

IUPAC Name

(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-SHOXBNBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3alpha,7beta-Dihydroxy-5alpha-cholan-24-oic Acid

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